molecular formula C21H28N2 B2451873 1,4-Dibenzyl-2-(propan-2-yl)piperazine CAS No. 1242262-08-3

1,4-Dibenzyl-2-(propan-2-yl)piperazine

Cat. No. B2451873
CAS RN: 1242262-08-3
M. Wt: 308.469
InChI Key: LBBWWBVVWSGTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibenzyl-2-(propan-2-yl)piperazine is a chemical compound with the molecular formula C21H28N2 . The central piperazine ring adopts a chair conformation . The phenyl rings are not exactly parallel and make a dihedral angle of 1.3° .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecule contains a total of 53 bonds; 25 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, and 2 tertiary amines (aliphatic) .

Scientific Research Applications

Antidepressant Potential

  • Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine, which include structures related to 1,4-Dibenzyl-2-(propan-2-yl)piperazine, have shown promise as dual antidepressant drugs. They exhibit significant in vitro affinity for 5-HT(1A) serotonin receptors and serotonin reuptake inhibition, indicating potential in treating depression (Silanes et al., 2004).
  • Another study found that 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, with a structure akin to this compound, show high nanomolar affinity for both 5-HT1A serotonin receptors and serotonin transporters, suggesting their potential as a new class of antidepressants (Martínez et al., 2001).

Antidiabetic Properties

  • Piperazine derivatives, including those related to this compound, have been identified as potent antidiabetic compounds in a rat model of type II diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Imaging Applications in Neuroscience

  • Novel piperazine compounds, structurally similar to this compound, have been synthesized for potential use as σ1 receptor ligands in brain imaging. These compounds show promise for detecting σ1 receptor dysfunction, which is relevant in conditions like Alzheimer's disease (He et al., 2017).

Antimicrobial Applications

  • A series of piperazine derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Anti-Tubercular Activity

  • Piperazine derivatives, related to this compound, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing potential as anti-tubercular agents (Naidu et al., 2016).

properties

IUPAC Name

1,4-dibenzyl-2-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-18(2)21-17-22(15-19-9-5-3-6-10-19)13-14-23(21)16-20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBWWBVVWSGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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